(2S)-2-chloro-N-phenylpropanamide
Description
Properties
CAS No. |
40781-29-1 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2S)-2-chloro-N-phenylpropanamide |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
BWWXKHHVIAJJFM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-chloro-N-phenylpropanamide typically involves the reaction of (2S)-2-chloropropanoic acid with aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-chloro-N-phenylpropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Primary Reagents and Conditions
Key Products
| Product | Yield (%) | Notes |
|---|---|---|
| N-Propylaniline | 40–46.5 | Direct reduction product |
| N-Isopropylaniline | 32.5–39 | Rearranged product via aziridine intermediate |
| 2-Phenylamino-1-propanol | 19–21 | By-product from competing pathways |
Mechanistic Insights
-
Reduction proceeds via aziridine intermediates (2-methyl-N-phenylaziridine) .
-
Lewis acid catalysis (AlCl₃ derivatives) accelerates ring-opening of aziridine, favoring N-propylaniline formation .
-
Isotopic labeling (LiAlD₄) confirms hydrogen/deuterium exchange at C-1 and C-3 positions .
Reaction Partners
-
Hydroxide ions (NaOH), amines, thiols
Representative Reaction
text(2S)-2-chloro-N-phenylpropanamide + NaOH → (2S)-2-hydroxy-N-phenylpropanamide + NaCl
Conditions : Aqueous NaOH, room temperature.
Stereochemical Integrity : Retention of (2S) configuration confirmed by chiral HPLC.
Protocol
Product
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives .
Applications : Nonlinear optical materials and bioactive intermediates .
Oxidation Pathways
Limited direct data exists, but analogous compounds suggest:
-
KMnO₄ in acidic/neutral media oxidizes the phenyl ring to carboxylic acids.
-
Ozone cleaves double bonds in unsaturated derivatives.
Critical Factors Influencing Reactivity
Competing Pathways in Reduction
-
Path A : Direct reduction → N-propylaniline.
-
Path B : Aziridine formation → rearrangement → N-isopropylaniline .
Comparative Reaction Outcomes
| Reaction Type | Major Product(s) | Yield Range (%) | Key Determinants |
|---|---|---|---|
| Reduction (LiAlH₄) | N-Propylaniline | 40–46.5 | Solvent, LiAlH₄ stoichiometry |
| N-Isopropylaniline | 32.5–39 | Lewis acid catalysis | |
| Thiol Substitution | Triazole derivatives | Not reported | LiH catalyst, DMF solvent |
| Hydroxide Substitution | 2-Hydroxypropanamide | Quantitative | NaOH concentration |
Unresolved Questions
-
Oxidation Specificity : Lack of direct studies on (2S)-configured substrate.
-
Enzymatic Interactions : Metabolic pathways remain uncharacterized.
Scientific Research Applications
(2S)-2-chloro-N-phenylpropanamide: Applications in Scientific Research
(2S)-2-chloro-N-phenylpropanamide is a chemical compound with applications in scientific research. The applications include use as a precursor in synthesizing complex molecules and investigating chemical reactions .
Scientific Research Applications
(2S)-2-chloro-N-phenylpropanamide has applications in organic synthesis, materials science, and biomedical research .
Organic Synthesis
- Precursor in chemical synthesis (2S)-2-chloro-N-phenylpropanamide can serve as a starting material or intermediate in synthesizing other organic compounds . For example, it can be used to synthesize novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide .
- Study of reduction reactions The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been investigated to understand the reaction mechanisms and products formed .
Materials Science
- Nonlinear Optics Triazole derivatives, synthesized using (2S)-2-chloro-N-phenylpropanamide, are explored for nonlinear optical (NLO) applications in fields such as biophysics, chemical dynamics, and materials science . These compounds exhibit properties like 2nd-order hyperpolarizability and self-focusing switching,
Mechanism of Action
The mechanism of action of (2S)-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Substituents
(a) 2-Hydroxy-N-phenylpropanamide (8)
- Structure : Replaces the chloro group with a hydroxyl group.
- Properties : Lower melting point (50–52°C) compared to chloro derivatives due to reduced crystallinity from hydrogen bonding .
- Reactivity : The hydroxyl group facilitates hydrolysis and esterification but reduces electrophilicity at the β-carbon, limiting reductive ring-opening reactions .
(b) 1-(Phenylcarbonyl)ethyl Acetate (9)
- Structure : Acetylated derivative of the parent compound.
- Properties : Higher melting point (120–121°C) due to increased molecular rigidity .
- Reactivity : Acts as an activated ester, enabling nucleophilic substitution reactions (e.g., with Na2CO3 to form 2-hydroxy derivatives) .
(c) 2-Chloro-N-(nitrophenyl)propanamide Derivatives
- Examples : 2-Chloro-N-(2-nitrophenyl)propanamide (CAS 206054-37-7) and 2-Chloro-N-(4-nitrophenyl)propanamide (CAS 147372-40-5).
- Properties : Nitro groups introduce strong electron-withdrawing effects, enhancing amide electrophilicity and altering solubility .
- Applications : Used in R&D for synthesizing nitroaromatic amines or heterocycles .
Compounds with Varied Backbones or Stereochemistry
(a) N-(2-Chlorophenyl)-2-methylpropanamide (CAS 5434-52-6)
- Structure : Methyl substitution at C2 and a 2-chlorophenyl group.
- Reactivity : The methyl group sterically hinders nucleophilic attacks, while the 2-chlorophenyl group directs electrophilic substitution to the para position .
(b) (2S)-2-Amino-N-[(1S)-1-phenylethyl]propanamide (CAS 133287-25-9)
Reactivity Comparison in Reductive Transformations
Reduction with LiAlH4
Key Mechanistic Differences
- Chloro vs. Methyl/Aziridine Systems : The chloro group in (2S)-2-chloro-N-phenylpropanamide facilitates aziridine formation, while methyl-substituted aziridines exhibit slower reduction kinetics .
- Role of Lewis Acids : AlCl3 accelerates aziridine reduction and shifts product ratios toward N-propylaniline by promoting SN1-like pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-chloro-N-phenylpropanamide, considering stereochemical control?
- Methodology :
- Step 1 : Use chiral starting materials (e.g., L-serine derivatives) to preserve the (2S)-configuration during synthesis.
- Step 2 : Catalytic hydrogenation with Pd/C under controlled pressure (e.g., 40 psi) to reduce intermediates, followed by acid treatment to form the hydrochloride salt .
- Step 3 : Purify via silica gel column chromatography using gradients of ethyl acetate/hexane to isolate the enantiomerically pure product .
- Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., THF-MeOH) to enhance yield .
Q. How can the purity and structural integrity of (2S)-2-chloro-N-phenylpropanamide be validated?
- Analytical Techniques :
- NMR : Assign chemical shifts (e.g., δ 1.5–1.7 ppm for chiral CH-Cl; aromatic protons at δ 7.2–7.5 ppm) to confirm stereochemistry .
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]+ at m/z 212.1) and fragmentation patterns to verify molecular weight .
- HPLC : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess (>98%) .
Q. What safety protocols are essential when handling (2S)-2-chloro-N-phenylpropanamide?
- Precautions :
- Avoid inhalation or skin contact using fume hoods, gloves, and goggles .
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?
- Strategies :
- Cross-Validation : Compare data with enantiomeric standards or computational models (e.g., DFT calculations for predicted chemical shifts) .
- Dynamic Effects : Investigate temperature-dependent NMR to identify conformational exchange broadening .
Q. What role does stereochemistry play in the biological activity of (2S)-2-chloro-N-phenylpropanamide?
- Experimental Design :
- Enantiomer Comparison : Synthesize the (2R)-enantiomer and compare bioactivity (e.g., enzyme inhibition assays) .
- Molecular Docking : Use X-ray crystallography or cryo-EM to map interactions between the (2S)-isomer and target proteins .
Q. How can reaction yields be improved in large-scale synthesis of (2S)-2-chloro-N-phenylpropanamide?
- Optimization Approaches :
- Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂) for hydrogenation efficiency .
- Solvent Systems : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates .
Q. What mechanistic insights exist for the degradation pathways of (2S)-2-chloro-N-phenylpropanamide under varying pH conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
